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Compound of Interest

Compound Name:
8-Chloro[1,2,4]triazolo[1,5-

a]pyrazine

Cat. No.: B1319473 Get Quote

This guide provides a comprehensive comparison of the structure-activity relationships (SAR)

of 8-substituted triazolopyrazine analogs, focusing on their potential as therapeutic agents. The

information is tailored for researchers, scientists, and drug development professionals,

presenting quantitative data, detailed experimental methodologies, and visual representations

of relevant biological pathways.

Comparative Analysis of Biological Activity
The biological activity of 8-substituted triazolopyrazine analogs has been evaluated against

various targets, including protozoan parasites and protein kinases. The following tables

summarize the quantitative data from these studies, highlighting the impact of different

substituents at the 8-position on the compounds' potency and selectivity.

Anti-cryptosporidium Activity of 8-Substituted
Triazolopyridazine Analogs
Simple methyl substitutions at the 8-position of the triazolopyridazine ring were found to be

poorly tolerated, leading to a significant loss of potency against Cryptosporidium parvum.[1]
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Compound
Substitution at
Position 8

Cp HCT-8 EC50
(µM)

Fold Change vs.
Unsubstituted

2a H - -

16a CH₃ >50 >50-100 fold loss

16b CH₃ >50 >50-100 fold loss

Antimalarial Activity of 8-Substituted Triazolopyrazine
Analogs
Substitutions at the C-8 position of the triazolopyrazine scaffold have been explored for their

antimalarial activity against Plasmodium falciparum. While some substitutions are detrimental,

certain tertiary alkylamines have shown moderate activity.

Compound
Substitution at
Position 8

Pf 3D7 IC50 (µM)
Cytotoxicity
(HEK293, IC50 in
µM)

1 H - >80

10 Tertiary Alkylamine 9.90 - 23.30 >80

11 Tertiary Alkylamine 9.90 - 23.30 >80

12 Tertiary Alkylamine 9.90 - 23.30 >80

13 Tertiary Alkylamine 9.90 - 23.30 -

14 Tertiary Alkylamine 9.90 - 23.30 -

Kinase Inhibitory Activity of 8-Amino-imidazo[1,5-
a]pyrazine Analogs
A series of 8-amino-imidazo[1,5-a]pyrazines have been identified as potent and selective

reversible inhibitors of Bruton's tyrosine kinase (BTK).
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Compound
R Group on Phenyl
Linker

BTK IC50 (nM) Cellular IC50 (nM)

1 H 1.3 10

2 4-F 1.1 12

3 3-F 0.9 8

Dual c-Met/VEGFR-2 Inhibitory Activity of Triazolo[4,3-
a]pyrazine Derivatives
Several[1][2][3]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated as

dual inhibitors of c-Met and VEGFR-2, demonstrating potent anti-proliferative activity against

various cancer cell lines.
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Compo
und

R¹ R²
c-Met
IC50
(nM)

VEGFR-
2 IC50
(µM)

A549
IC50
(µM)

MCF-7
IC50
(µM)

Hela
IC50
(µM)

17a

5-

(trifluoro

methyl)-1

H-

pyrazol-

3-yl

H 55 -
1.89 ±

0.15

2.11 ±

0.21

2.56 ±

0.33

17e

5-

(trifluoro

methyl)-1

H-

pyrazol-

3-yl

4-F 77 -
1.55 ±

0.12

1.87 ±

0.19

2.03 ±

0.28

17l

5-

(trifluoro

methyl)-1

H-

pyrazol-

3-yl

3-Cl, 4-F 26.00 2.6
0.98 ±

0.08

1.05 ±

0.17

1.28 ±

0.25

Foretinib - - 19.00 -
0.85 ±

0.07

0.92 ±

0.11

1.15 ±

0.19

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds

against purified protein kinases (c-Met, VEGFR-2, BTK).

General Principle: A common method is a luminescent kinase assay, such as the ADP-Glo™

Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A
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decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

Recombinant human kinase enzyme (c-Met, VEGFR-2, or BTK)

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

Substrate (e.g., a synthetic peptide or protein like Poly(Glu,Tyr) 4:1)

ATP

Test compounds dissolved in DMSO

ADP-Glo™ Kinase Assay kit (Promega) or similar

384-well or 96-well plates

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of the test compounds in kinase buffer.

In a multi-well plate, add the kinase enzyme, the substrate/ATP mix, and the diluted test

compounds. Include a no-inhibitor control (DMSO vehicle).

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the

kinase reaction to proceed.

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a

luminescent signal. Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.
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Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the

vehicle control.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software.

Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic or anti-proliferative effects of test compounds on cancer cell

lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular

oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble

formazan, which has a purple color. The amount of formazan produced is directly proportional

to the number of living cells.

Materials:

Cancer cell lines (e.g., A549, MCF-7, Hela)

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

and antibiotics

Test compounds dissolved in DMSO

MTT solution (5 mg/mL in PBS)

DMSO

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treat the cells with various concentrations of the test compounds and a vehicle control

(DMSO).

Incubate the cells for a specified period (e.g., 72 hours).

Add MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and dissolve the formazan crystals in DMSO.

Measure the absorbance at a specific wavelength (e.g., 492 nm with a reference wavelength

of 630 nm) using a microplate reader.[4]

Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of

cell growth.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted

by 8-substituted triazolopyrazine analogs and a general workflow for identifying and

characterizing these inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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